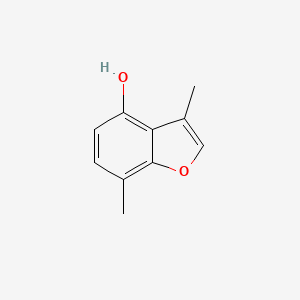![molecular formula C10H10BrNO B15206577 2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
2-(Bromomethyl)-4-ethylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a bromomethyl and an ethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-ethylbenzo[d]oxazole typically involves the bromination of 4-ethylbenzo[d]oxazole. One common method includes the reaction of 4-ethylbenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzoxazoles.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-ethylbenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-ethylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or receptor modulation . The benzoxazole core can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)benzoxazole: Lacks the ethyl substituent, resulting in different electronic and steric properties.
4-Ethylbenzoxazole:
2-(Chloromethyl)-4-ethylbenzo[d]oxazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and biological activity.
Uniqueness: 2-(Bromomethyl)-4-ethylbenzo[d]oxazole is unique due to the presence of both bromomethyl and ethyl groups, which confer distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2,6H2,1H3 |
Clé InChI |
IPFWGKHUJGOVTK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)OC(=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)

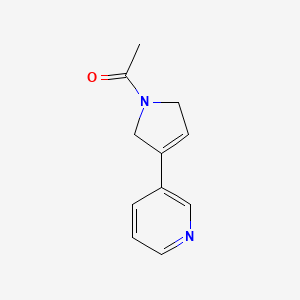
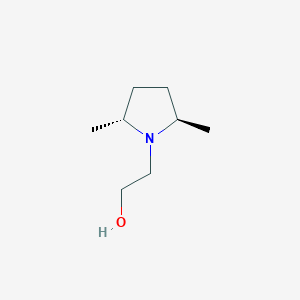

![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
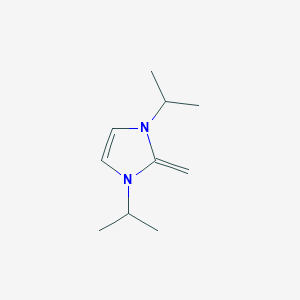
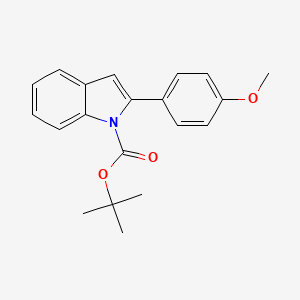
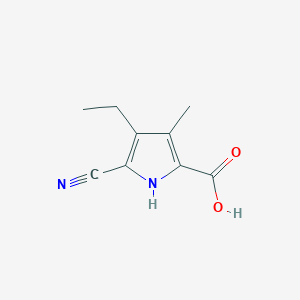


![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
